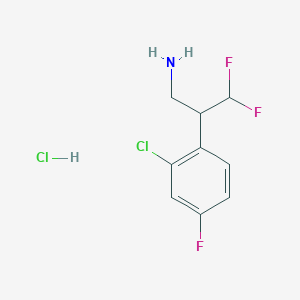

2-(2-氯-4-氟苯基)-3,3-二氟丙基胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide involves a nucleophilic substitution of bromo derivatives with various substituted thiophenols . Another example is the Friedlander condensation of 2-aminonicotinaldehyde with the active methylene compound 2-(2-chloro-4-fluorophenyl)acetonitrile .科学研究应用

环境应用的氟化吸附剂

高效PFAS去除:含氟化合物,包括那些具有胺官能团的化合物,在从水源中去除全氟烷基和多氟烷基物质(PFAS)方面显示出前景。例如,含胺吸附剂利用静电相互作用、疏水相互作用和吸附剂形态来有效去除PFAS,突出了氟化胺化合物在环境修复工作中的潜在效用 (Ateia et al., 2019)。

合成和结构分析

新颖的合成路线:相关氟化化合物的结构性质和合成路线已得到广泛研究,为新颖的化学合成和应用提供了见解。例如,三氯醛与取代苯胺反应生成各种氟化化合物,强调了有机氟合成在生成具有潜在制药和工业应用的化合物方面的多功能性 (Issac & Tierney, 1996)。

水性介质中的氟烷基化

绿色化学应用:水中的氟烷基化反应的发展代表了绿色化学的重大进步,为将氟化基团纳入目标分子提供了更环保的方法。这一研究领域突出了在温和且环保的条件下合成氟化化合物(包括与所讨论化合物类似的化合物)的不断发展的方法 (Song et al., 2018)。

蛋白质设计

生物学性质增强:氟化已被用于增强蛋白质的稳定性和生物学性质。用疏水氨基酸的高度氟化类似物设计的蛋白质显示出对化学和热变性的稳定性提高,表明氟化化合物在生物技术应用中的潜力 (Buer & Marsh, 2012)。

作用机制

Target of Action

The primary target of this compound, also known as TAK-242 or Resatorvid , is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune system .

Mode of Action

TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This selective inhibition of TLR4 intracellular signaling leads to a decrease in the production of multiple cytokines .

Biochemical Pathways

The compound affects the TLR4 signaling pathway, which is involved in the recognition of bacterial components and the subsequent initiation of an immune response . By inhibiting this pathway, the compound can suppress the production of inflammatory mediators and potentially alleviate symptoms of diseases with an inflammatory component .

Pharmacokinetics

The compound’s ability to selectively inhibit tlr4 suggests it may have a targeted distribution within the body

Result of Action

The result of the compound’s action is a suppression of the production of inflammatory mediators such as cytokines . This can lead to a decrease in inflammation and potentially alleviate symptoms of diseases with an inflammatory component .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial components can trigger the TLR4 signaling pathway, which the compound targets Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action

属性

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N.ClH/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13;/h1-3,7,9H,4,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSDRWIMFKUDNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)

![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)

![3-Benzyl-2-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2803484.png)